molecular formula C19H16N2O5 B11162991 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide

2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide

Cat. No.: B11162991
M. Wt: 352.3 g/mol
InChI Key: XYOKATOJTHKUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then acetylated to form 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-methyl-2-oxo-2H-chromen-3-yl acetate: An intermediate in the synthesis process.

    Benzoyl chloride: Used in the final step of the synthesis.

Uniqueness

2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide is unique due to its specific structure, which combines the coumarin moiety with a benzamide group

Biological Activity

The compound 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}benzamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, and potential therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H15NO4\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{4}

Key Properties:

  • Molecular Weight: 299.30 g/mol
  • IUPAC Name: this compound
  • CAS Number: Not specified in the search results.

Anti-inflammatory Activity

Research indicates that derivatives of coumarin exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW264.7) when induced by lipopolysaccharides (LPS) .

Mechanism of Action:
The anti-inflammatory effects are primarily mediated through the inhibition of the NF-kB signaling pathway and the MAPK pathway. These pathways are crucial in regulating inflammatory responses in various cell types.

CompoundIC50 (µM)Mechanism
1a23.15Inhibition of TNF-α and IL-6 release via NF-kB
2a18.45Suppression of MAPK pathway activation

Antioxidant Activity

Coumarin derivatives are also recognized for their antioxidant properties. The DPPH radical scavenging assay demonstrated that certain derivatives exhibited significant radical scavenging abilities, indicating their potential as antioxidants .

Antioxidant Efficacy:
In a comparative study, coumarin derivatives showed varying degrees of antioxidant activity, with some achieving IC50 values lower than standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)Activity Level
93.33High
Standard1.23Reference

Study on Inflammatory Response

A recent study evaluated the effects of a related compound on inflammatory responses in a mouse model of atopic dermatitis. The compound significantly reduced symptoms by lowering levels of pro-inflammatory cytokines . This suggests that derivatives like This compound could have therapeutic potential in treating inflammatory diseases.

Antioxidant Research

Another investigation focused on the antioxidant capacity of various coumarin derivatives, including those with structural modifications similar to our compound. Results indicated that these compounds effectively scavenge free radicals, thus providing a protective effect against oxidative stress .

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C19H16N2O5/c1-10-12-7-6-11(22)8-16(12)26-19(25)14(10)9-17(23)21-15-5-3-2-4-13(15)18(20)24/h2-8,22H,9H2,1H3,(H2,20,24)(H,21,23)

InChI Key

XYOKATOJTHKUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.